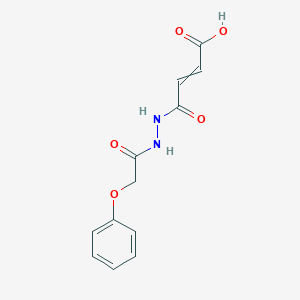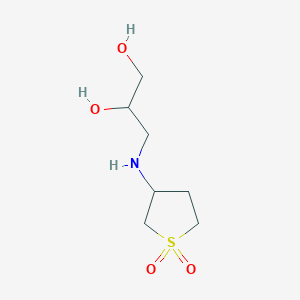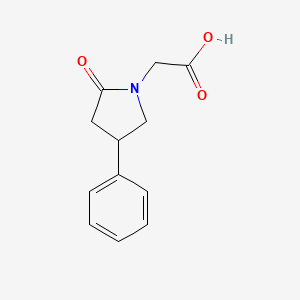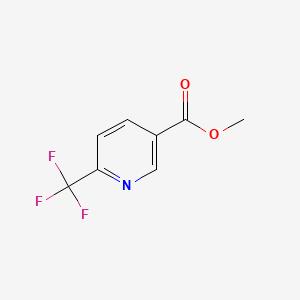
Methyl 6-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Methyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of the nicotinate family, which includes various derivatives of nicotinic acid. Nicotinic acid, also known as niacin, is a form of vitamin B3. The specific compound of interest, methyl 6-(trifluoromethyl)nicotinate, is not directly described in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been reported to be safe and economical. The process involves trifluoromethylation of an aryl iodide using a system composed of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI) . This method could potentially be adapted for the synthesis of methyl 6-(trifluoromethyl)nicotinate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of methyl 6-(trifluoromethyl)nicotinate is not directly provided, the structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These methods can be employed to analyze the molecular structure of methyl 6-(trifluoromethyl)nicotinate, providing information on its crystal structure, molecular geometry, and electronic configuration.
Chemical Reactions Analysis
The chemical reactions involving nicotinate derivatives can be complex. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a reaction mechanism that has been proposed based on the detailed analysis of the product . Similarly, the synthesis of other nicotinate derivatives, such as 6-(2,4-difluorophenyl)nicotinamide, involves a one-pot method that includes a Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction . These reactions could provide a framework for understanding the chemical behavior of methyl 6-(trifluoromethyl)nicotinate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl nicotinate, a related compound, have been studied. Methyl nicotinate was prepared by esterification and purified by column chromatography, with its structure confirmed by NMR and mass spectroscopy. It was obtained as a white powder with a melting point of 40-42°C and exhibited antinociceptive activity in biological testing . These properties could be indicative of the behavior of methyl 6-(trifluoromethyl)nicotinate, although the presence of the trifluoromethyl group could impart different physical and chemical characteristics.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEATXKNYTRXHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379632 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)nicotinate | |
CAS RN |
221313-10-6 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221313-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


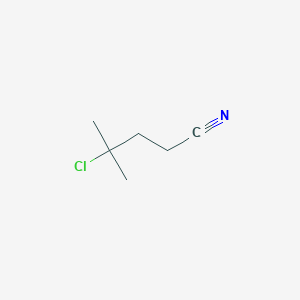
![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
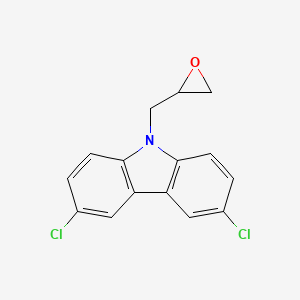
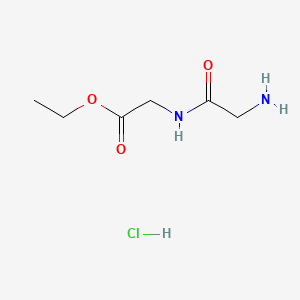
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)
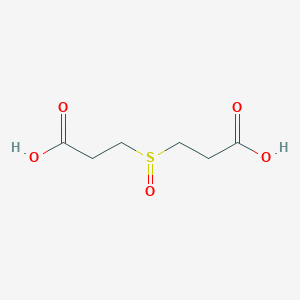
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
